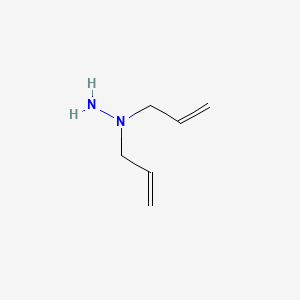

1,1-Diallylhydrazine

描述

1,1-Diallylhydrazine is an organic compound with the molecular formula C6H12N2. It is a derivative of hydrazine, where two hydrogen atoms are replaced by allyl groups.

准备方法

1,1-Diallylhydrazine can be synthesized through several methods. The classical synthetic route involves the allylation of hydrazine hydrate with allyl halides, such as allyl bromide or allyl chloride. This method, however, often results in a mixture of mono-, di-, and tri-substituted hydrazines .

To improve selectivity and yield, alternative methods have been developed. One such method involves the use of orthogonal protective groups, such as Boc-hydrazines. This approach allows for the selective synthesis of this compound with higher yields and fewer by-products . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure consistency and purity of the final product.

化学反应分析

1,1-Diallylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .

Oxidation: Oxidation of this compound can lead to the formation of corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield diallylhydrazine oxides, while reduction with lithium aluminum hydride can produce simpler hydrazine compounds .

科学研究应用

Chemistry

- Precursor for Organic Synthesis : 1,1-Diallylhydrazine serves as a key intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic reactions allows for the formation of complex molecular structures.

- Polymer Production : The compound is utilized in producing polymers, contributing to advancements in materials science.

Biology

- Biochemical Tool : Research has indicated that this compound can influence cellular processes, making it a valuable tool in biological experiments. Studies have shown that it can affect DNA content and induce cellular responses to damage .

- Mechanisms of Action : The compound interacts with cellular pathways, potentially acting as a modulator of gene expression and cellular stress responses .

Medicine

- Therapeutic Potential : Investigations into the therapeutic applications of this compound have highlighted its potential as a starting material for drug synthesis. Its derivatives are being explored for their pharmacological properties, including anti-cancer activities .

- Toxicology Studies : The compound's toxicity profile has been examined, revealing both beneficial and harmful effects depending on dosage and exposure duration. Understanding these effects is crucial for its safe application in medicinal chemistry .

Industry

- Industrial Chemicals : Beyond its roles in research and medicine, this compound is employed in producing various industrial chemicals, enhancing its significance in chemical manufacturing processes.

Data Table: Applications Overview

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Precursor for organic synthesis and polymers | Enhances yield in polymer production |

| Biology | Modulator of cellular processes | Induces DNA damage response |

| Medicine | Potential therapeutic agent | Explored for anti-cancer properties |

| Industry | Used in the production of industrial chemicals | Significant role in chemical manufacturing |

A study assessed the effects of this compound on lung epithelial cells. Results indicated that treatment led to a dose-dependent increase in DNA damage markers, suggesting potential applications in cancer research .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing derivatives of this compound using improved methods that increased selectivity and yield. These derivatives demonstrated varied biological activities that could be harnessed for therapeutic purposes .

作用机制

The mechanism of action of 1,1-diallylhydrazine involves its interaction with molecular targets and pathways within cells. It can act as a nucleophile, participating in various chemical reactions that modify cellular components. The specific pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications .

相似化合物的比较

1,1-Diallylhydrazine can be compared to other hydrazine derivatives, such as 1,2-diallylhydrazine and 1,1-dimethylhydrazine. These compounds share similar structural features but differ in their chemical properties and reactivity .

1,2-Diallylhydrazine:

1,1-Dimethylhydrazine: This derivative has two methyl groups instead of allyl groups, resulting in distinct chemical behavior and uses.

The uniqueness of this compound lies in its ability to form a wide range of derivatives through various chemical reactions, making it a versatile compound for research and industrial applications .

生物活性

1,1-Diallylhydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazines, in general, are known for their diverse applications in medicinal chemistry and their implications in toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity, and therapeutic potential.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with cellular macromolecules and the generation of reactive intermediates. The compound can undergo metabolic transformations that lead to the formation of reactive species capable of binding to DNA and proteins.

- Reactive Species Formation : The metabolism of hydrazines often results in the production of free radicals and diazonium ions. These reactive intermediates can induce DNA strand breaks and alkylate nucleobases, which may contribute to mutagenic and carcinogenic effects .

- DNA Intercalation : Similar to other hydrazines, this compound may intercalate into DNA. This interaction can stabilize unusual DNA structures, potentially eliciting an immune response .

- Enzymatic Interactions : Cytochrome P450 enzymes play a significant role in the oxidative metabolism of hydrazines, converting them into toxic metabolites that can affect cellular functions adversely .

Toxicity Profile

The toxicity associated with this compound is a critical aspect of its biological activity. Exposure to hydrazines can lead to severe health consequences, including:

- Acute Toxicity : Symptoms from acute exposure include respiratory distress, seizures, and multi-organ failure. Case studies have documented instances where individuals exposed to hydrazine experienced significant pulmonary injuries and neurological symptoms .

- Chronic Effects : Long-term exposure has been linked to conditions such as liver damage and peripheral neuropathy. Clinical reports indicate that individuals with prolonged exposure exhibited persistent neurological deficits even after treatment .

Case Studies

Several case studies highlight the clinical implications of hydrazine exposure:

| Study | Patient Description | Symptoms | Treatment | Outcome |

|---|---|---|---|---|

| Reid (1965) | Young male ingested liquid hydrazine | Loss of consciousness, seizures | Mechanical ventilation, pyridoxine | Unknown recovery |

| Kirklin et al. (1976) | Male from industrial explosion | Severe burns and coma | Mechanical ventilation, pyridoxine infusion | Discharged with rapid recovery |

| Harati & Niakan (1986) | Male ingested liquid hydrazine | Neurological symptoms | Pyridoxine treatment | Persistent neuropathy |

These cases emphasize the need for careful handling of hydrazines in industrial and laboratory settings.

Therapeutic Potential

Despite its toxicity, there is ongoing research into the therapeutic applications of hydrazines. For instance:

- Cancer Treatment : Some studies suggest that derivatives like hydralazine can inhibit DNA methyltransferases, potentially reactivating tumor suppressor genes silenced in cancer . This mechanism may offer a pathway for developing cancer therapies involving hydrazine derivatives.

- Antimicrobial Activity : Research has indicated that certain hydrazine derivatives possess antimicrobial properties, suggesting potential applications in treating infections .

属性

IUPAC Name |

1,1-bis(prop-2-enyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVLRUMEBXYJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020393 | |

| Record name | 1,1-Diallylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5164-11-4 | |

| Record name | 1,1-Diallyhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005164114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diallylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。